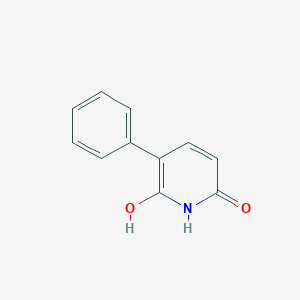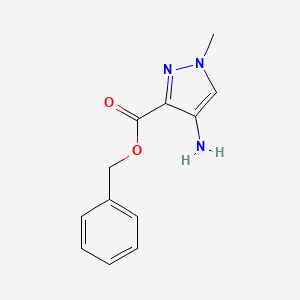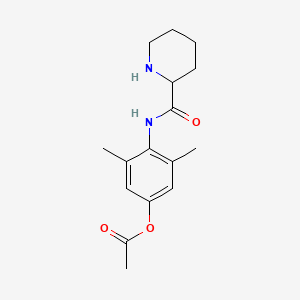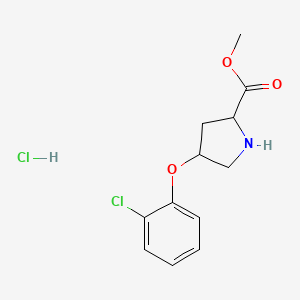
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester is a triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant properties. This compound is often studied for its potential therapeutic applications in various fields of medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester can be synthesized through several chemical reactions starting from oleanolic acid. The synthesis typically involves the following steps:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the oleanolic acid molecule.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.
The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from natural sources such as certain plants and tree barks. The extracted compound is then purified and subjected to chemical modifications to obtain the desired ester form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.
Major Products
Scientific Research Applications
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex triterpenoid compounds.
Biology: Studied for its role in cellular processes and its potential as a bioactive molecule.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial properties.
Mechanism of Action
The mechanism of action of 2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anti-tumor: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester is compared with other similar triterpenoid compounds like:
Oleanolic Acid: The parent compound, known for its hepatoprotective and anti-inflammatory properties.
Ursolic Acid: Another triterpenoid with similar biological activities but different structural features.
Betulinic Acid: Known for its anti-HIV and anti-cancer properties.
The uniqueness of this compound lies in its specific hydroxylation pattern and esterification, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQIABJSQBQEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5,10-dioxo-2-phenyl-3-[2-(1-phenylethylcarbamoyl)phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-(1-phenylethyl)benzamide](/img/structure/B12106821.png)
![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)
![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)
![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
![ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)




![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)


